molecular formula C14H14F3NO3 B11827270 ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate

ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate

Cat. No.: B11827270
M. Wt: 301.26 g/mol
InChI Key: AFSBMYCYHXPWIT-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluorobenzoyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, dimethylamine, and 2,4,5-trifluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) to facilitate the formation of the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate involves its interaction with specific molecular targets. The trifluorobenzoyl group may interact with enzymes or receptors, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-3-(dimethylamino)-2-(benzoyl)acrylate
  • Ethyl (Z)-3-(dimethylamino)-2-(2,4-difluorobenzoyl)acrylate
  • Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trichlorobenzoyl)acrylate

Uniqueness

Ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate is unique due to the presence of the trifluorobenzoyl group, which imparts distinct chemical and physical properties. The trifluorinated aromatic ring enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

InChI

InChI=1S/C14H14F3NO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-11(16)12(17)6-10(8)15/h5-7H,4H2,1-3H3/b9-7-

InChI Key

AFSBMYCYHXPWIT-CLFYSBASSA-N

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C=C1F)F)F

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

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